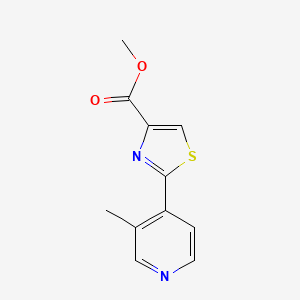![molecular formula C9H7NO5 B13676885 2-(Methoxycarbonyl)-4H-furo[3,2-b]pyrrole-5-carboxylic Acid](/img/structure/B13676885.png)
2-(Methoxycarbonyl)-4H-furo[3,2-b]pyrrole-5-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Methoxycarbonyl)-4H-furo[3,2-b]pyrrole-5-carboxylic Acid is a heterocyclic compound that features a fused furan and pyrrole ring system
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methoxycarbonyl)-4H-furo[3,2-b]pyrrole-5-carboxylic Acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a furan derivative with a pyrrole precursor in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like palladium or copper complexes .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production processes .
化学反応の分析
Types of Reactions: 2-(Methoxycarbonyl)-4H-furo[3,2-b]pyrrole-5-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving hydride donors.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the furan and pyrrole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines and thiols are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the furan or pyrrole rings .
科学的研究の応用
2-(Methoxycarbonyl)-4H-furo[3,2-b]pyrrole-5-carboxylic Acid has a wide range of applications in scientific research:
作用機序
The mechanism by which 2-(Methoxycarbonyl)-4H-furo[3,2-b]pyrrole-5-carboxylic Acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways depend on the specific application and context of use .
類似化合物との比較
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic Acid Phenylamide: This compound shares a similar pyrrole ring structure and is used in the synthesis of bioactive molecules.
4H-Thieno[3,2-b]pyrrole-5-carbohydrazides: These compounds have a thieno-pyrrole ring system and are studied for their potential pharmaceutical applications.
Uniqueness: 2-(Methoxycarbonyl)-4H-furo[3,2-b]pyrrole-5-carboxylic Acid is unique due to its fused furan-pyrrole ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various synthetic and research applications .
特性
分子式 |
C9H7NO5 |
|---|---|
分子量 |
209.16 g/mol |
IUPAC名 |
2-methoxycarbonyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid |
InChI |
InChI=1S/C9H7NO5/c1-14-9(13)7-2-4-6(15-7)3-5(10-4)8(11)12/h2-3,10H,1H3,(H,11,12) |
InChIキー |
DXWZDLHIMHGZFR-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC2=C(O1)C=C(N2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13676802.png)
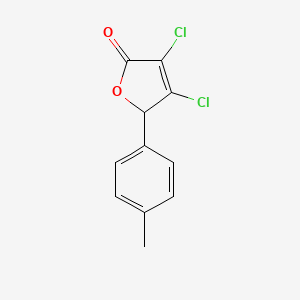
![2-[(4-Bromo-1-Boc-3-pyrrolidinyl)oxy]ethyl Tosylate](/img/structure/B13676816.png)

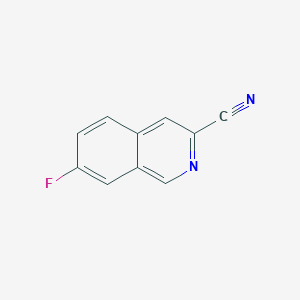
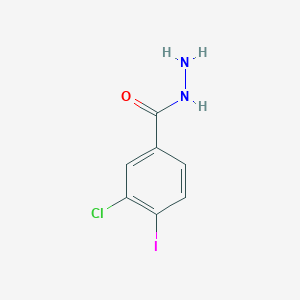
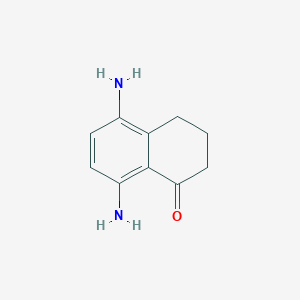
![2-Chloro-1,3-difluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13676843.png)
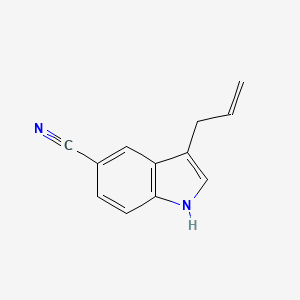
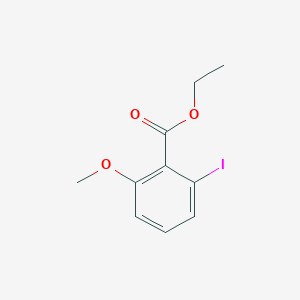
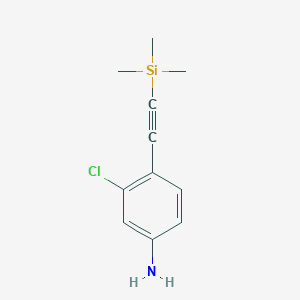
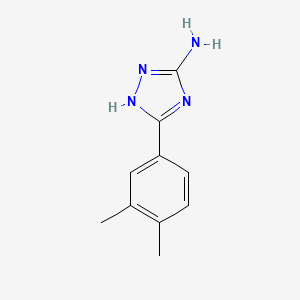
![7-Chlorobenzo[c]isoxazole-3-carbaldehyde](/img/structure/B13676879.png)
